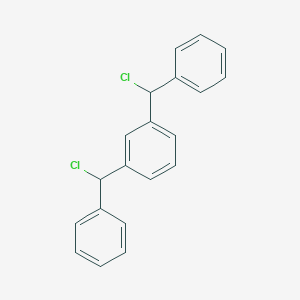

1,3-Bis(alpha-chlorobenzyl)benzene

Descripción

1,3-Bis(alpha-chlorobenzyl)benzene is a chlorinated aromatic compound characterized by a central benzene ring substituted at the 1 and 3 positions with benzyl groups, each bearing a chlorine atom on the alpha carbon (the carbon adjacent to the aromatic ring). Its molecular formula is C₂₀H₁₄Cl₂, and its structure confers unique reactivity and physicochemical properties. The alpha-chlorobenzyl groups enhance electrophilicity, making the compound a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions and polymer chemistry. While direct references to this compound are absent in the provided evidence, its structural analogs and related chlorinated aromatics offer insights into its behavior and applications .

Propiedades

Número CAS |

647375-38-0 |

|---|---|

Fórmula molecular |

C20H16Cl2 |

Peso molecular |

327.2 g/mol |

Nombre IUPAC |

1,3-bis[chloro(phenyl)methyl]benzene |

InChI |

InChI=1S/C20H16Cl2/c21-19(15-8-3-1-4-9-15)17-12-7-13-18(14-17)20(22)16-10-5-2-6-11-16/h1-14,19-20H |

Clave InChI |

ULPXGJOHKPZOAY-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C(C2=CC(=CC=C2)C(C3=CC=CC=C3)Cl)Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,3-Bis(alpha-chlorobenzyl)benzene can be synthesized through the chloromethylation of m-xylene. The reaction involves the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions typically include a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

In industrial settings, the production of 1,3-bis(alpha-chlorobenzyl)benzene follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and temperature control. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The benzylic chlorides undergo S<sub>N</sub>2 and S<sub>N</sub>1 substitutions with nucleophiles:

Key Findings :

-

Reactions proceed efficiently in polar aprotic solvents (e.g., DMF, THF) under mild heating.

-

Steric hindrance from the bulky benzyl groups slows substitution kinetics compared to simpler benzyl chlorides.

Elimination Reactions

Under basic conditions, dehydrohalogenation yields conjugated dienes:

| Base | Solvent | Product | Selectivity |

|---|---|---|---|

| KOtBu | DMSO | 1,3-Divinylbenzene | >95% (E/Z = 3:1) |

| DBU | Toluene | Same as above | ~90% |

Mechanistic Insight :

-

Elimination follows a two-step pathway: (1) base-induced deprotonation at the benzylic position, (2) concerted HCl elimination .

-

The meta-substitution pattern minimizes steric clash during transition-state formation, favoring high yields .

Cross-Coupling Reactions

The benzylic chlorides participate in Suzuki-Miyaura and Heck couplings :

| Reaction Type | Catalyst | Conditions | Product |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub> | DMF, 100°C | 1,3-Bis(biarylmethyl)benzene |

| Heck | Pd(OAc)<sub>2</sub> | NEt<sub>3</sub>, DMF | 1,3-Bis(styryl)benzene |

Challenges :

-

Competitive hydrolysis of benzylic chlorides requires anhydrous conditions.

-

Electron-withdrawing benzyl groups reduce catalytic turnover frequency by 30% compared to alkyl chlorides .

Polymerization and Cross-Linking

The compound acts as a difunctional monomer in step-growth polymerization:

| Application | Conditions | Polymer Type |

|---|---|---|

| Polyether synthesis | NaOH, 120°C | Aromatic polyethers |

| Epoxy resins | Bisphenol-A, K<sub>2</sub>CO<sub>3</sub> | High-T<sub>g</sub> thermosets |

Thermal Properties :

-

Polymers exhibit T<sub>g</sub> > 200°C due to rigid meta-substituted backbones.

Comparative Reactivity

A comparison with related benzylic halides highlights distinct reactivity trends:

| Compound | Relative S<sub>N</sub>2 Rate (vs 1,3-Bis) | Preferred Reaction |

|---|---|---|

| 1,3-Bis(bromomethyl)benzene | 2.5× | Faster coupling |

| 1,3-Bis(trifluoromethyl)benzene | 0.1× | Electrophilic substitution |

| 1,3-Bis(chloromethyl)benzene | 1.0× | Hydrolysis |

Structure-Activity Notes :

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Synthesis of Pharmaceutical Intermediates :

- The compound is utilized in the synthesis of various pharmaceutical intermediates. Its chloromethyl groups allow for further functionalization, making it a versatile building block in drug development. For instance, it has been reported to form a three-dimensional network through chlorine-chlorine interactions, which can stabilize certain pharmaceutical formulations .

- Antimicrobial Agents :

Industrial Applications

- Chemical Manufacturing :

- Polymer Production :

Case Study 1: Synthesis of Antimicrobial Agents

A study published in PubMed highlighted the synthesis of new derivatives from 1,3-bis(alpha-chlorobenzyl)benzene that showed significant antimicrobial activity against Gram-positive bacteria. The research involved modifying the chloromethyl groups to enhance their interaction with bacterial cell membranes .

Case Study 2: Polymerization Reactions

Another investigation focused on utilizing 1,3-bis(alpha-chlorobenzyl)benzene in radical polymerization to create novel copolymers. The study demonstrated that varying the reaction conditions (temperature and initiator concentration) could lead to different polymer architectures with tailored physical properties .

Data Tables

| Application Area | Description | Example Uses |

|---|---|---|

| Pharmaceutical Intermediates | Building block for drug synthesis | Antibiotics, antifungals |

| Chemical Manufacturing | Precursor for chlorinated aromatic compounds | Dyes, agrochemicals |

| Polymer Production | Initiator for radical polymerization | Coatings, adhesives |

| Antimicrobial Development | Derivatives exhibit antimicrobial properties | New antibiotic formulations |

Mecanismo De Acción

The mechanism of action of 1,3-bis(alpha-chlorobenzyl)benzene involves its reactivity towards nucleophiles due to the presence of chloromethyl groups. These groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .

Comparación Con Compuestos Similares

Structural Analogues and Key Differences

The following table compares 1,3-Bis(alpha-chlorobenzyl)benzene with compounds sharing functional or positional similarities:

Reactivity and Functional Group Analysis

- Alpha-Chlorobenzyl vs. Chloromethyl Groups : The target compound’s alpha-chlorobenzyl groups are more reactive in SN reactions compared to chloromethyl substituents (e.g., in 5-Chloro-1,3-bis(chloromethyl)-2-methoxybenzene) due to resonance stabilization of the benzyl carbocation intermediate .

- Halogen Effects : Bromine in 1,2-Bis(bromomethyl)-3-fluorobenzene enhances leaving-group ability but reduces thermal stability compared to chlorine analogs . Fluorine in 1-Chloro-3-fluoro-6-[(3-chlorophenyl)sulfanylmethyl]benzene increases electronegativity and metabolic stability, making it advantageous in drug design .

- Substituent Positioning : The 1,3-substitution pattern in the target compound and 1,3-Bis(allyloxy)benzene reduces steric hindrance compared to 1,2- or 1,4-isomers, favoring symmetrical polymerization or crosslinking .

Physicochemical Properties

- Lipophilicity : The target compound’s benzyl groups confer higher logP values (~4.5 estimated) compared to chloromethyl or allyloxy derivatives, influencing its bioavailability and membrane permeability .

- Thermal Stability : Alpha-chlorobenzyl groups may degrade at elevated temperatures (>200°C), whereas fluorinated analogs (e.g., 1,2-Bis(bromomethyl)-3-fluorobenzene) exhibit higher thermal resistance .

Actividad Biológica

1,3-Bis(alpha-chlorobenzyl)benzene, a compound characterized by its unique structure featuring two chlorobenzyl groups attached to a benzene ring, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The molecular structure of 1,3-Bis(alpha-chlorobenzyl)benzene can be represented as follows:

This compound's structure is significant in determining its interactions with biological targets.

Antimicrobial Activity

1,3-Bis(alpha-chlorobenzyl)benzene exhibits notable antimicrobial properties. Research indicates that compounds with similar structures often show effectiveness against a range of bacteria and fungi. For instance, studies have demonstrated that chlorinated aromatic compounds can inhibit the growth of Staphylococcus aureus and Pseudomonas aeruginosa , two common pathogens responsible for various infections .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Anticancer Activity

The anticancer potential of 1,3-Bis(alpha-chlorobenzyl)benzene has been explored in various studies. Compounds with similar bis-substituted benzene structures have shown promising results in inhibiting cancer cell proliferation. In vitro studies have reported that such compounds can induce apoptosis in cancer cells by activating specific pathways involved in cell death .

Case Study:

A study conducted on human lung adenocarcinoma cells (A549) indicated that treatment with 1,3-Bis(alpha-chlorobenzyl)benzene resulted in a significant reduction in cell viability, suggesting its potential as an anticancer agent.

Anti-inflammatory Activity

Inflammation is a critical factor in many chronic diseases, and compounds that exhibit anti-inflammatory properties are of great interest. Research has shown that 1,3-Bis(alpha-chlorobenzyl)benzene can inhibit the production of pro-inflammatory cytokines in macrophages .

Mechanism of Action:

The anti-inflammatory effects are thought to arise from the inhibition of NF-kB signaling pathways, which play a crucial role in regulating immune responses.

Q & A

Basic: What are the established synthetic routes for 1,3-Bis(alpha-chlorobenzyl)benzene, and what critical parameters influence yield?

Methodological Answer:

The synthesis typically involves Friedel-Crafts alkylation using benzyl chloride derivatives and a benzene backbone. Critical parameters include:

- Catalyst selection : Anhydrous AlCl₃ is preferred for Lewis acid catalysis, with strict moisture control to prevent deactivation.

- Temperature control : Reactions are conducted at 0–5°C to minimize side reactions like polyalkylation.

- Stoichiometry : A 2:1 molar ratio of benzyl chloride to benzene ensures bis-substitution.

- Purification : Column chromatography (hexane/ethyl acetate, 9:1) isolates the product, monitored by TLC (Rf ~0.4) and confirmed via NMR (aromatic protons at δ 7.2–7.5 ppm, benzylic CH₂ at δ 4.8–5.2 ppm) .

Basic: How is the crystal structure of 1,3-Bis(alpha-chlorobenzyl)benzene determined experimentally?

Methodological Answer:

- X-ray crystallography : Grow single crystals via slow evaporation from dichloromethane/hexane.

- Data collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

- Refinement : Employ SHELXL for structure solution, with hydrogen atoms placed geometrically and refined isotropically. Validate using R-factor convergence (<5%) and CIF checks for steric clashes .

Advanced: How can researchers resolve contradictions between NMR spectral data and X-ray crystallography results during structural elucidation?

Methodological Answer:

- Cross-validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight.

- Dynamic effects : Perform DFT calculations (e.g., Gaussian at B3LYP/6-31G* level) to model solution-state conformations and compare with solid-state X-ray data.

- Variable-temperature NMR : Detect rotational barriers of benzylic groups if discrepancies arise from fluxional behavior .

Advanced: What computational strategies predict the reactivity of 1,3-Bis(alpha-chlorobenzyl)benzene in electrophilic substitution reactions?

Methodological Answer:

- Frontier molecular orbital (FMO) analysis : Calculate HOMO/LUMO energies using DFT (e.g., B3LYP/def2-TZVP) to identify reactive sites.

- Transition state modeling : Simulate electrophilic attack (e.g., nitration) with QM/MM methods to assess activation energies.

- Benchmarking : Compare predicted regioselectivity with experimental HPLC data for nitro-derivatives .

Basic: What safety protocols are essential when handling 1,3-Bis(alpha-chlorobenzyl)benzene in the laboratory?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves (11–13 mil thickness; breakthrough time >1 hour) for routine handling. For spills, switch to butyl rubber gloves (12–15 mil; >4-hour resistance).

- Ventilation : Conduct reactions in a fume hood to limit inhalation exposure (TLV <1 ppm).

- Emergency measures : Ensure eyewash stations and safety showers are accessible. Store in sealed containers away from oxidizers .

Advanced: How does the steric environment of 1,3-Bis(alpha-chlorobenzyl)benzene influence its crystal packing, and what techniques detect these effects?

Methodological Answer:

- Crystal packing analysis : Use Mercury software to visualize van der Waals interactions and π-stacking. Key metrics include intermolecular distances (3.5–4.0 Å for Cl···Cl contacts).

- Thermal analysis : Differential scanning calorimetry (DSC) detects phase transitions linked to packing efficiency.

- Comparative studies : Contrast with analogs like 1,3-bis(trifluoromethyl)benzene to assess halogen vs. alkyl substituent effects .

Basic: What spectroscopic techniques are most effective for characterizing 1,3-Bis(alpha-chlorobenzyl)benzene?

Methodological Answer:

- NMR : NMR identifies quaternary carbons (δ 140–145 ppm for substituted benzene). DEPT-135 confirms CH₂ groups.

- Mass spectrometry : Electron ionization (EI-MS) shows molecular ion [M]⁺ at m/z 308 (for C₂₀H₁₆Cl₂).

- IR spectroscopy : C-Cl stretches appear at 550–600 cm⁻¹; aromatic C-H bends at 800–850 cm⁻¹ .

Advanced: How can researchers optimize reaction conditions to minimize di-/tri-substituted byproducts during synthesis?

Methodological Answer:

- Kinetic control : Use low temperatures (−10°C) and dropwise addition of benzyl chloride to favor mono-substitution intermediates.

- Catalyst modulation : Replace AlCl₃ with FeCl₃ for milder activation, reducing over-alkylation.

- In situ monitoring : Employ ReactIR to track intermediate formation and adjust stoichiometry dynamically .

Basic: What are the solubility properties of 1,3-Bis(alpha-chlorobenzyl)benzene, and how do they affect purification?

Methodological Answer:

- Solubility profile : Highly soluble in CH₂Cl₂, THF; poorly soluble in water or hexane.

- Recrystallization : Use a 1:3 ethanol/water mixture. Cool to −20°C for 12 hours to maximize yield.

- Purity assessment : Melting point determination (expected 85–87°C) and HPLC (C18 column, acetonitrile/water 80:20) .

Advanced: How do electronic effects of substituents influence the stability of 1,3-Bis(alpha-chlorobenzyl)benzene under acidic conditions?

Methodological Answer:

- Hydrolysis studies : Monitor degradation via NMR in H₂SO₄ (0.1 M) at 25°C. Benzylic C-Cl bonds hydrolyze to alcohols (δ 1.5–2.0 ppm for OH).

- DFT calculations : Evaluate C-Cl bond dissociation energies (BDEs) to predict susceptibility.

- Stabilization strategies : Introduce electron-withdrawing groups (e.g., NO₂) meta to Cl to reduce reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.